tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate
Overview
Description
Tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals and organic synthesis. The tert-butyl group attached to the carboxylate function provides steric bulk, which can influence the reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of tert-butyl indole derivatives can be achieved through various methods. For instance, the carbomethylation of arylacrylamides can lead to substituted indolin-2-ones, as demonstrated in a study where FeCl2-promoted carbomethylation by di-tert-butyl peroxide (DTBP) yielded high yields of the desired products . Although not directly synthesizing tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate, this method shows the potential for creating complex indole structures through radical addition/cyclization reactions.
Molecular Structure Analysis
The molecular structure of tert-butyl indole derivatives has been studied using various techniques, including X-ray crystallography. For example, the crystal and molecular structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined, showing the planarity of the indole ring system and the dihedral angle formed with the tert-butyl bound carboxylate group . This structural information is crucial for understanding the reactivity and interaction of the molecule with other chemical entities.
Chemical Reactions Analysis
Tert-butyl indole derivatives can participate in various chemical reactions. The use of tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been demonstrated for the chemoselective tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols . This suggests that tert-butyl indole derivatives could also be modified using similar chemoselective strategies.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl indole derivatives can be influenced by their molecular structure. For instance, the tert-butyl group can impart steric hindrance, affecting the boiling point, solubility, and stability of the compound. Gas-liquid chromatography and mass spectral analysis of tert-butyldimethylsilylated carboxylic acids, a related class of compounds, have shown that these derivatives display prominent and characteristic mass spectral fragments, which could be relevant for the analysis of tert-butyl indole derivatives as well . Additionally, the crystal structure analysis provides insights into the potential hydrogen bonding and other intermolecular interactions that can affect the compound's melting point and solubility .
Scientific Research Applications
Catalytic Oxidation in Organic Synthesis
Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a related compound, has been utilized as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process involves the oxidation of primary and secondary allylic and benzylic alcohols into α,β-unsaturated carbonyl compounds, demonstrating its utility in selective organic synthesis (Shen et al., 2012).
Spirocyclic Indoline Lactone Synthesis
In another research, tert-butyl [2-(benzylideneamino)phenyl]acetate, an analogue of tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate, was involved in the base-promoted cyclization leading to the synthesis of spirocyclic indoline lactone. This synthesis contradicted previous failed attempts with similar compounds, highlighting its potential in complex organic synthesis (Hodges et al., 2004).
Palladium-Catalyzed Synthesis of 3-Oxoindolines
The compound was used in palladium-catalyzed oxidation-hydroxylation and oxidation-methoxylation processes for the synthesis of tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates. This process highlights its role in facilitating the production of 3-oxoindolines, which are valuable in various chemical syntheses (Zhou et al., 2017).
Applications in Crystallography and Molecular Structure Studies
The compound has been studied for its crystallographic properties, which could have implications in understanding molecular interactions and structural characteristics in various chemical contexts (Thenmozhi et al., 2009).
Utility in Coupling Reactions
Tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate's derivatives have been used as coupling reagents. For instance, di-tert-butyl dicarbonate, a related compound, proved effective in anchoring carboxylic acids to hydroxymethylated resins, emphasizing its importance in chemical bonding and immobilization techniques (Laborde et al., 2008).
Safety And Hazards
While specific safety and hazard information for “tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate” was not found, it’s generally advisable to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar chemical compounds .
properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-8,16H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYWVLLULLUPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441802 | |
Record name | 2-HYDROXYMETHYL-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate | |
CAS RN |
174180-53-1 | |
Record name | 2-HYDROXYMETHYL-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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